![molecular formula C18H15F3N2O2 B2685293 N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921812-77-3](/img/structure/B2685293.png)
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide acts as a competitive inhibitor of EAATs, binding to the glutamate binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can effectively block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This mechanism has been implicated in the pathogenesis of several neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is its potency and selectivity for EAATs. This allows for specific inhibition of glutamate uptake without affecting other neurotransmitter systems. However, N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide. One area of focus is the development of more stable and soluble analogs of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide that can be used in a wider range of experimental conditions. Another area of research is the investigation of the potential therapeutic applications of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide and its effects on neuronal function and survival.
Synthesemethoden
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-(1-ethyl-2-oxoindolin-5-yl)amine in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of EAATs in various neurological disorders. Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can effectively block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This mechanism has been implicated in the pathogenesis of several neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-2-23-15-8-7-14(9-12(15)10-16(23)24)22-17(25)11-3-5-13(6-4-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHDMWKDDJVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.